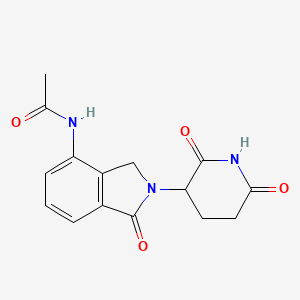

N-acetyl Lenalidomide

描述

属性

IUPAC Name |

N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O4/c1-8(19)16-11-4-2-3-9-10(11)7-18(15(9)22)12-5-6-13(20)17-14(12)21/h2-4,12H,5-7H2,1H3,(H,16,19)(H,17,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUJSAVPLRWRWOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC2=C1CN(C2=O)C3CCC(=O)NC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1421593-80-7 | |

| Record name | N-Acetyl-lenalidomide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1421593807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-ACETYL-LENALIDOMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NJV98AX5KE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N-acetyl Lenalidomide: A Technical Overview of its Inferred Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Published: December 7, 2025

Executive Summary

N-acetyl Lenalidomide (B1683929) is a known metabolite of the clinically pivotal immunomodulatory drug, Lenalidomide. While the biological activity of Lenalidomide is extensively documented, specific, peer-reviewed data on the independent activity of N-acetyl Lenalidomide is sparse in publicly available scientific literature. This technical guide provides a comprehensive overview of the well-established biological activity of Lenalidomide as a proxy to infer the potential, albeit likely attenuated, activity of this compound. The core mechanism of action for this class of compounds involves the modulation of the Cereblon (CRBN) E3 ubiquitin ligase complex, leading to the targeted degradation of specific protein substrates. This guide summarizes the key mechanistic pathways, presents available quantitative data for Lenalidomide, and provides illustrative experimental workflows and signaling diagrams to inform research and development efforts.

Introduction

Lenalidomide is an immunomodulatory agent with potent anti-neoplastic, anti-angiogenic, and anti-inflammatory properties.[1] It is a cornerstone therapy for multiple myeloma and other hematological malignancies.[2][3] In human plasma, Lenalidomide undergoes limited metabolism, with N-acetyl-lenalidomide and 5-hydroxy-lenalidomide being identified as metabolites, each constituting less than 5% of the parent drug levels in circulation.[1][4] While the focus of extensive research has been on the parent compound, understanding the biological profile of its metabolites is crucial for a complete picture of its in vivo pharmacology.

One commercial supplier suggests that this compound modulates the activity of the cereblon protein, leading to the degradation of the transcription factors Ikaros and Aiolos, and also functions as an inhibitor of TNF-α and a modulator of IL-1 and IL-10.[5] However, a thorough review of peer-reviewed literature does not yield specific quantitative data (e.g., IC50, Ki) or detailed experimental validation of these claims. Therefore, this document will focus on the established biological activity of Lenalidomide to provide a foundational understanding that can be cautiously extrapolated to this compound.

Mechanism of Action: Modulation of the CRL4-CRBN E3 Ubiquitin Ligase

The primary molecular target of Lenalidomide is the Cereblon (CRBN) protein, which acts as a substrate receptor for the Cullin-4 RING E3 ubiquitin ligase complex (CRL4).[2][6] Lenalidomide binds to a specific pocket in CRBN, altering its substrate specificity.[7] This binding event induces the recruitment of "neosubstrates" to the CRL4-CRBN complex, leading to their polyubiquitination and subsequent degradation by the proteasome.[8][9][10]

Key Neosubstrates and Downstream Consequences:

-

Ikaros (IKZF1) and Aiolos (IKZF3): These are lymphoid transcription factors essential for the survival of multiple myeloma cells.[8][9][10] Their degradation leads to the downregulation of key survival factors, including interferon regulatory factor 4 (IRF4) and the oncogene c-Myc, resulting in direct anti-proliferative and pro-apoptotic effects on myeloma cells.[9]

-

Casein Kinase 1α (CK1α): Degradation of this protein is particularly relevant in the context of myelodysplastic syndromes (MDS) with a deletion on chromosome 5q, where haploinsufficiency for the CSNK1A1 gene renders cells more sensitive to its further reduction.[2]

The multifaceted effects of Lenalidomide, including its direct anti-tumor, immunomodulatory, and anti-angiogenic properties, are all downstream consequences of the degradation of these key protein targets.[4][11][12]

Quantitative Biological Activity of Lenalidomide

Due to the absence of specific quantitative data for this compound, this section presents data for Lenalidomide to serve as a benchmark.

Table 1: In Vitro Anti-proliferative Activity of Lenalidomide in Human Myeloma Cell Lines (HMCLs)

| Cell Line | IC50 (µM) |

| MM.1S | 0.05[13] |

| Mino | 2.3[13] |

| RPMI-8226 | 5.5[13] |

| OPM-2 | 12[14] |

| RPMI-8226 | 80[14] |

| Sensitive HMCLs (Range) | 0.15 - 7[15] |

| Resistant HMCLs | >10[15] |

Table 2: Binding Affinity and Degradation Activity of Lenalidomide

| Assay | Parameter | Value | Cell Line/System |

| CRBN Binding (in U266 extracts) | IC50 | ~1-2 µM[16][17] | U266 |

| IKZF1 Degradation | EC50 | 67 nM[18] | DF15 cells |

Experimental Protocols (Illustrative for Lenalidomide)

The following are generalized protocols for key assays used to characterize the biological activity of Lenalidomide. These can be adapted for the study of this compound.

Cell Proliferation Assay (MTT/CellTiter-Glo®)

-

Cell Plating: Seed multiple myeloma cell lines (e.g., MM.1S, RPMI-8226) in 96-well plates at a density of 1-5 x 10^4 cells/well in RPMI-1640 medium supplemented with 10% FBS and penicillin/streptomycin.

-

Compound Treatment: Add serial dilutions of the test compound (Lenalidomide or this compound) to the wells. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified 5% CO2 incubator.

-

Viability Assessment:

-

MTT Assay: Add MTT reagent to each well and incubate for 4 hours. Solubilize the formazan (B1609692) crystals with DMSO and measure absorbance at 570 nm.

-

CellTiter-Glo® Assay: Add CellTiter-Glo® reagent to each well, incubate for 10 minutes, and measure luminescence.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blotting for IKZF1/IKZF3 Degradation

-

Cell Treatment: Plate multiple myeloma cells and treat with the test compound at various concentrations and time points (e.g., 0.1, 1, 10 µM for 4, 8, 24 hours).

-

Cell Lysis: Harvest the cells, wash with PBS, and lyse in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and probe with primary antibodies against IKZF1, IKZF3, and a loading control (e.g., β-actin or GAPDH).

-

Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Quantify band intensities to determine the extent of protein degradation relative to the loading control.

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the key molecular interactions and experimental processes central to understanding the biological activity of this class of compounds.

Caption: Lenalidomide binds to CRBN, inducing degradation of IKZF1/3 and downstream effects.

Caption: Workflow for Western blot analysis of IKZF1/3 degradation.

Conclusion and Future Directions

This compound is a metabolite of Lenalidomide, and while it is presumed to share a similar mechanism of action centered on the modulation of the CRL4-CRBN E3 ubiquitin ligase complex, there is a notable lack of specific biological activity data in the public domain. The information provided herein on Lenalidomide serves as a robust framework for designing and interpreting studies on this compound.

Future research should focus on:

-

Direct Comparative Studies: Quantitative head-to-head comparisons of this compound and Lenalidomide in Cereblon binding, IKZF1/3 degradation, and anti-proliferative assays are essential to determine its relative potency.

-

Metabolic Stability and Interconversion: Understanding the stability of this compound and whether it can be metabolized back to Lenalidomide in vitro or in vivo.

-

Comprehensive Profiling: Characterizing its effects on cytokine production, T-cell and NK-cell function, and angiogenesis to build a complete biological profile.

Such studies will be critical in determining whether this compound is a pharmacologically active metabolite or a minor, inactive byproduct of Lenalidomide metabolism.

References

- 1. Lenalidomide | C13H13N3O3 | CID 216326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lenalidomide (Revlimid): A Thalidomide Analogue in Combination With Dexamethasone For the Treatment of All Patients With Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. This compound | 1421593-80-7 | Benchchem [benchchem.com]

- 6. Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure of the human Cereblon-DDB1-lenalidomide complex reveals basis for responsiveness to thalidomide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. | Broad Institute [broadinstitute.org]

- 9. labs.dana-farber.org [labs.dana-farber.org]

- 10. discovery.researcher.life [discovery.researcher.life]

- 11. nbinno.com [nbinno.com]

- 12. Lenalidomide mode of action: linking bench and clinical findings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, synthesis and biological evaluation of the thioether-containing lenalidomide analogs with anti-proliferative activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Increased In vivo Efficacy of Lenalidomide and Thalidomide by Addition of Ethacrynic Acid | In Vivo [iv.iiarjournals.org]

- 15. Paradoxical effect of lenalidomide on cytokine/growth factor profiles in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. lenalidomide | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

An In-depth Technical Guide to the Synthesis and Characterization of N-acetyl Lenalidomide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of N-acetyl Lenalidomide, a significant metabolite and impurity of the immunomodulatory drug Lenalidomide. This document details experimental protocols, summarizes key analytical data, and illustrates relevant chemical and biological pathways.

Introduction

This compound, chemically known as N-[2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl]acetamide, is the N-acetylated derivative of Lenalidomide.[1] It is recognized as a metabolite formed in plasma and urine and is also considered a synthetic impurity of Lenalidomide.[2][3][4] Understanding the synthesis and properties of this compound is crucial for researchers in drug metabolism, process chemistry, and quality control within the pharmaceutical industry. Its mechanism of action is believed to be similar to that of Lenalidomide, involving the modulation of the Cereblon (CRBN) E3 ubiquitin ligase complex.[3]

Synthesis of this compound

The primary route for the synthesis of this compound is through the acetylation of the 4-amino group of Lenalidomide. A common acetylating agent for this transformation is acetic anhydride (B1165640).

Experimental Protocol: Synthesis via Acetylation

This protocol describes a general method for the N-acetylation of Lenalidomide.

Materials:

-

Lenalidomide

-

Acetic Anhydride

-

Pyridine (B92270) or another suitable base (e.g., triethylamine)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297) and hexane (B92381) (or other suitable eluents)

Procedure:

-

Dissolution: Dissolve Lenalidomide in a suitable aprotic solvent, such as dichloromethane, in a round-bottom flask equipped with a magnetic stirrer.

-

Addition of Base: Add a suitable base, such as pyridine or triethylamine, to the solution. This will act as a catalyst and scavenger for the acetic acid byproduct.

-

Acetylation: Cool the mixture in an ice bath. Slowly add acetic anhydride dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Chromatography: Purify the crude this compound by silica gel column chromatography using a suitable eluent system, such as a gradient of ethyl acetate in hexane, to yield the pure product.

-

Drying: Dry the purified product under vacuum to remove any residual solvent.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following table summarizes the key analytical data.

Summary of Physicochemical and Spectroscopic Data

| Property | Value |

| Chemical Name | N-[2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl]acetamide |

| Molecular Formula | C₁₅H₁₅N₃O₄ |

| Molecular Weight | 301.30 g/mol |

| CAS Number | 1421593-80-7 |

| Appearance | Solid |

| Solubility | Soluble in Ethanol |

| UV λmax | 219 nm |

| ¹H NMR (DMSO-d₆) | Aromatic protons expected in the range of δ 7.16–7.69 ppm. |

| ¹³C NMR (DMSO-d₆) | Carbonyl signals from the piperidinyl dioxo group are anticipated around δ 168–170 ppm. |

| Mass Spectrometry (MS) | Expected molecular ion peak at m/z 302 [M+H]⁺. |

Experimental Protocol: High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the analysis of this compound purity.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[7][8]

-

Flow Rate: Typically 1.0 mL/min.[9]

-

Column Temperature: Ambient or controlled (e.g., 30 °C).[9]

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol (B129727) or mobile phase). Prepare a series of working standards by diluting the stock solution.

-

Sample Preparation: Accurately weigh and dissolve the synthesized this compound in the same solvent as the standard to a known concentration.

-

Analysis: Inject the standard and sample solutions into the HPLC system.

-

Data Processing: Record the chromatograms and determine the retention time and peak area of this compound. Purity is calculated based on the area percentage of the main peak relative to the total peak area.

Mechanism of Action: The Cereblon Signaling Pathway

This compound is expected to share the same mechanism of action as its parent compound, Lenalidomide, by targeting the Cereblon (CRBN) protein. CRBN is a substrate receptor of the Cullin-RING E3 ubiquitin ligase complex (CRL4^CRBN).[3][10] By binding to CRBN, Lenalidomide and its analogues modulate the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3] The degradation of these proteins is central to the anti-myeloma and immunomodulatory effects of Lenalidomide.

Conclusion

This technical guide provides essential information for the synthesis and characterization of this compound. The provided protocols and data serve as a valuable resource for researchers and professionals in the field of drug development and analysis. Further investigation into the specific biological activities and potential pharmacological differences between this compound and its parent compound is an area ripe for future research.

References

- 1. This compound | C15H15N3O4 | CID 121439757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Lenalidomide | C13H13N3O3 | CID 216326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 1421593-80-7 | Benchchem [benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. clearsynth.com [clearsynth.com]

- 6. caymanchem.com [caymanchem.com]

- 7. ijpar.com [ijpar.com]

- 8. ijarmps.org [ijarmps.org]

- 9. abap.co.in [abap.co.in]

- 10. researchgate.net [researchgate.net]

Unveiling the In Vivo Journey: A Technical Guide to the Pharmacokinetics of N-acetyl Lenalidomide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lenalidomide (B1683929), a cornerstone in the treatment of multiple myeloma and other hematologic malignancies, undergoes minor metabolism in vivo to form several metabolites, including N-acetyl lenalidomide. Despite the well-characterized pharmacokinetics of the parent compound, a significant data gap exists regarding the in vivo disposition of this compound. This technical guide provides a comprehensive overview of the known information surrounding the pharmacokinetics of this compound, contextualized by the extensive data available for lenalidomide. Crucially, where specific data for the N-acetylated metabolite is absent, this guide proposes detailed experimental protocols and workflows to enable researchers to elucidate its pharmacokinetic profile. This includes methodologies for in vivo animal studies, bioanalytical quantification, and data analysis, thereby providing a foundational framework for future research in this area.

Introduction

Lenalidomide is an immunomodulatory agent with a well-established clinical profile.[1] Its in vivo biotransformation is limited, with the majority of the drug excreted unchanged in the urine.[1][2] However, two primary metabolites have been identified: 5-hydroxy-lenalidomide and N-acetyl-lenalidomide.[1] Both are considered minor metabolites, each constituting less than 5% of the parent drug's levels in circulation and excreta.[1] While these metabolites are not thought to contribute significantly to the therapeutic efficacy of lenalidomide, a thorough understanding of their pharmacokinetic properties is essential for a complete safety and drug-drug interaction profile. This guide focuses specifically on this compound, summarizing the current state of knowledge and providing a practical framework for its further investigation.

Current Knowledge: A Data-Deficient Landscape

Direct in vivo pharmacokinetic data for this compound, including key parameters such as maximum plasma concentration (Cmax), time to maximum plasma concentration (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t½), are not available in the public domain. The existing literature consistently refers to it as a minor metabolite, with its formation being a minor pathway for lenalidomide clearance.

Comparative Pharmacokinetics of Lenalidomide

To provide a relevant context, the pharmacokinetic parameters of the parent drug, lenalidomide, are summarized below. These values can serve as a benchmark for future studies on this compound.

| Parameter | Human (Oral) | Mouse (Oral, 10 mg/kg) | Mouse (IV, 10 mg/kg) |

| Tmax | ~1 hour[1] | Not explicitly stated, but absorption is rapid | Not Applicable |

| t½ | 3-4 hours[1][2] | Not explicitly stated | Not explicitly stated |

| Bioavailability | >90%[1] | 60-75%[3] | Not Applicable |

| Primary Route of Elimination | Renal (as unchanged drug)[1][2] | Renal[3] | Renal[3] |

Proposed Experimental Protocols for In Vivo Pharmacokinetic Characterization of this compound

Given the absence of specific data, the following section outlines detailed experimental protocols to determine the in vivo pharmacokinetic profile of this compound. These protocols are adapted from established methodologies for lenalidomide.

Synthesis and Purification of this compound

A prerequisite for in vivo studies is the availability of pure this compound as a reference standard and for administration. A proposed synthetic route is outlined below.

Caption: Proposed synthesis and purification workflow for this compound.

Animal Model and Husbandry

-

Species: ICR or C57BL/6 mice (8-10 weeks old) are suitable models.[4]

-

Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Acclimatization: Allow for at least one week of acclimatization before the start of the experiment.

Drug Formulation and Administration

-

Formulation: For oral administration, this compound can be suspended in a vehicle such as 0.5% (w/v) carboxymethylcellulose in water. For intravenous administration, a solution in a suitable vehicle like saline or PBS may be prepared.

-

Dose Levels: A range of doses should be investigated to assess dose-linearity. Based on lenalidomide studies, oral doses of 1, 5, and 20 mg/kg and an intravenous dose of 1 mg/kg could be appropriate starting points.

-

Administration:

References

- 1. researchgate.net [researchgate.net]

- 2. Method for voluntary oral administration of drugs in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development and validation of Lenalidomide in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]

N-acetyl Lenalidomide Degradation Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetyl Lenalidomide is a primary metabolite of Lenalidomide, a potent immunomodulatory agent used in the treatment of multiple myeloma and other hematological malignancies.[1][2] Understanding the degradation pathways of this compound is crucial for comprehending its stability, pharmacokinetic profile, and potential biological activities. This technical guide provides a comprehensive overview of the known and potential degradation pathways of this compound, drawing upon available data for its parent compound, Lenalidomide. It includes detailed experimental protocols for degradation studies and visual representations of relevant signaling pathways.

While extensive research has been conducted on Lenalidomide, specific data on the degradation of this compound is limited in publicly available literature. Therefore, this guide extrapolates potential degradation pathways for this compound based on the known degradation of Lenalidomide, highlighting areas where further research is needed.

Chemical Structure and Properties

This compound is formed through the acetylation of the amino group on the isoindolinone ring of Lenalidomide. This structural modification can influence the molecule's physicochemical properties, including its stability and biological activity.

This compound

-

Molecular Formula: C₁₅H₁₅N₃O₄

-

Molecular Weight: 301.30 g/mol

-

IUPAC Name: N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]acetamide

Potential Degradation Pathways

Forced degradation studies on Lenalidomide have revealed its susceptibility to hydrolysis, oxidation, and photolysis.[3][4][5] It is plausible that this compound undergoes similar degradation processes.

Hydrolytic Degradation

Lenalidomide demonstrates significant degradation under alkaline conditions, with minor degradation observed under acidic conditions.[3] The primary sites of hydrolysis are the glutarimide (B196013) and isoindolinone rings.

-

Alkaline Hydrolysis: Opening of the glutarimide ring is a likely primary degradation pathway for this compound under basic conditions, similar to Lenalidomide. This would result in the formation of two isomeric mono-amides. Further hydrolysis could lead to the opening of the isoindolinone ring.

-

Acidic Hydrolysis: Under acidic conditions, the amide bond of the acetyl group and the glutarimide ring may be susceptible to hydrolysis, although likely at a slower rate than under alkaline conditions.

Oxidative Degradation

Lenalidomide is susceptible to oxidative degradation, particularly in the presence of hydrogen peroxide.[4][5] The electron-rich aromatic ring and the nitrogen-containing heterocyclic rings are potential sites for oxidation in this compound. This could lead to the formation of N-oxides, hydroxylated derivatives, or other oxidation products.

Photolytic Degradation

Studies on Lenalidomide have shown it to be relatively stable under photolytic stress.[3][4] However, prolonged exposure to UV or visible light could potentially lead to the formation of photodegradation products. The specific photostability of this compound has not been reported and warrants investigation.

Quantitative Data Summary

Specific quantitative data on the degradation of this compound is not available in the reviewed literature. The following table summarizes the degradation of the parent compound, Lenalidomide, under various stress conditions, which can serve as a predictive reference.

| Stress Condition | Reagent/Condition | Lenalidomide Degradation (%) | Key Degradation Products (Impurities) | Reference |

| Acidic Hydrolysis | 0.5 N HCl, 60°C, 24h | Minor | Impurity C, Unidentified Impurity | [3][4] |

| Alkaline Hydrolysis | 0.5 N NaOH, 60°C, 24h | Significant | Not specified | [3][4] |

| Oxidative Degradation | 10% H₂O₂, 60°C, 24h | Significant | Impurities B, C, D, E | [3][4] |

| Thermal Degradation | 100-105°C | Substantial | Impurities B, C | [3] |

| Photolytic Degradation | UV light, 24h | Minor | Not specified | [4] |

Experimental Protocols

Detailed experimental protocols for conducting forced degradation studies on this compound are provided below. These are based on established methods for Lenalidomide and general guidelines from the International Council for Harmonisation (ICH).[3][4][5]

General Procedure for Forced Degradation Studies

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with an equal volume of 1 N HCl. Heat the mixture at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize the solution with 1 N NaOH before analysis.

-

Alkaline Hydrolysis: Mix the stock solution with an equal volume of 1 N NaOH. Keep the mixture at room temperature or a specified temperature for a defined period. Neutralize the solution with 1 N HCl before analysis.

-

Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3-30%). Keep the mixture at room temperature or a specified temperature for a defined period.

-

Thermal Degradation: Expose the solid this compound powder or its solution to dry heat at a specified temperature (e.g., 80-105°C) for a defined period.

-

Photolytic Degradation: Expose a solution of this compound in a photostability chamber to a specified light source (e.g., UV and visible light) for a defined duration, as per ICH Q1B guidelines. A dark control sample should be stored under the same conditions to exclude thermal degradation.

-

-

Sample Analysis: Analyze the stressed samples at appropriate time points using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS).

HPLC Method for Analysis

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: A gradient mixture of a buffered aqueous phase (e.g., phosphate (B84403) buffer, pH 3.0) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Flow Rate: 1.0 mL/min

-

Detection: UV detector at a suitable wavelength (e.g., 210 nm or 240 nm).

-

Injection Volume: 10-20 µL

-

Column Temperature: 25-40°C

This method should be validated for specificity, linearity, accuracy, precision, and robustness to ensure reliable quantification of this compound and its degradation products.

Signaling Pathways and Biological Activity

The biological activity of Lenalidomide is primarily mediated through its binding to the Cereblon (CRBN) protein, a substrate receptor of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.[2] This binding alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][3][4] The degradation of these transcription factors is a key mechanism for the anti-myeloma and immunomodulatory effects of Lenalidomide.

The effect of N-acetylation on the biological activity of Lenalidomide is not well-characterized. It is hypothesized that the addition of the acetyl group could alter the binding affinity of the molecule to Cereblon, potentially impacting its ability to induce the degradation of IKZF1 and IKZF3. Comparative studies on the binding affinity and in vitro activity of this compound versus Lenalidomide are needed to elucidate its specific role.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the established signaling pathway of Lenalidomide and a proposed experimental workflow for investigating this compound degradation.

Caption: Lenalidomide-induced degradation of IKZF1/IKZF3 via the Cereblon pathway.

References

- 1. labs.dana-farber.org [labs.dana-farber.org]

- 2. Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. beyondspringpharma.com [beyondspringpharma.com]

- 4. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

N-acetyl Lenalidomide: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Whitepaper on the Characterization, Analysis, and Biological Significance of a Key Lenalidomide (B1683929) Metabolite and Reference Standard

Introduction

N-acetyl Lenalidomide is a primary metabolite and a critical process-related impurity of Lenalidomide, a potent immunomodulatory agent used in the treatment of multiple myeloma and other hematological malignancies.[1][2] As a reference standard, this compound is indispensable for the accurate quantification of impurities in Lenalidomide drug substances and formulated products, ensuring their quality, safety, and efficacy.[2] This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed analytical methodologies for its characterization and quantification, and an exploration of its known biological context.

This document is intended for researchers, scientists, and drug development professionals involved in the analytical characterization, quality control, and metabolic studies of Lenalidomide.

Physicochemical Properties and Specifications

This compound is chemically designated as N-[2-(2,6-dioxo-3-piperidinyl)-1-oxo-1,3-dihydro-2H-isoindol-4-yl]acetamide. Its fundamental properties are summarized in the table below. A representative Certificate of Analysis for a reference standard is also provided to illustrate typical quality control specifications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | N-[2-(2,6-dioxo-3-piperidinyl)-1-oxo-1,3-dihydro-2H-isoindol-4-yl]acetamide | [2] |

| CAS Number | 1421593-80-7 | [2] |

| Molecular Formula | C₁₅H₁₅N₃O₄ | [3] |

| Molecular Weight | 301.30 g/mol | [3] |

| Appearance | Off-white to pale yellow powder | [4] |

| Solubility | Slightly soluble in methanol (B129727) and acetonitrile (B52724) | [4] |

Table 2: Example Certificate of Analysis Specifications

| Test | Specification |

| Appearance | Off-white to pale yellow powder |

| Identification (NMR, HPLC) | Conforms to structure |

| Purity (HPLC) | ≥ 99.0% |

| Water Content | ≤ 4.0% |

| Residue on Ignition | ≤ 0.1% |

| Heavy Metals | ≤ 20 ppm |

| Residual Solvents | Meets USP <467> requirements |

| Total Impurities | ≤ 1.0% |

| Single Impurity | ≤ 0.5% |

Analytical Methodologies

Accurate and precise analytical methods are crucial for the characterization and quantification of this compound as a reference standard and for its monitoring as a metabolite or impurity. This section provides detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

HPLC is the primary technique for assessing the purity of the this compound reference standard and for quantifying it as an impurity in Lenalidomide samples.

-

Instrumentation: A gradient HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Program:

Time (minutes) % Mobile Phase A % Mobile Phase B 0 90 10 25 10 90 30 10 90 31 90 10 | 40 | 90 | 10 |

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve an accurately weighed quantity of this compound in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 0.1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is essential for the unequivocal identification and structural confirmation of the this compound reference standard.

-

Instrumentation: 400 MHz NMR spectrometer.

-

Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

-

Sample Concentration: Approximately 10 mg/mL.

-

Acquisition Parameters:

-

Number of scans: 16

-

Relaxation delay: 1.0 s

-

Pulse width: 9.5 µs

-

Acquisition time: 4.0 s

-

-

Data Processing: Fourier transformation, phase correction, and baseline correction.

Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry is used to confirm the molecular weight of this compound and to provide fragmentation data for structural confirmation.

-

Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Chromatographic Conditions: Utilize the HPLC conditions described above.

-

Mass Spectrometer Settings:

-

Ionization Mode: Positive ESI.

-

Capillary Voltage: 3.5 kV.

-

Cone Voltage: 30 V.

-

Source Temperature: 150°C.

-

Desolvation Temperature: 350°C.

-

Desolvation Gas Flow: 800 L/hr.

-

Collision Gas: Argon.

-

Multiple Reaction Monitoring (MRM) Transitions: Monitor the transition of the precursor ion (m/z 302.1) to specific product ions for quantification and confirmation.

-

Biological Context and Signaling Pathways

This compound is primarily known as a metabolite of Lenalidomide, formed in human plasma.[1][5] It, along with 5-hydroxy-lenalidomide, constitutes less than 5% of the parent drug levels in circulation.[1][5] Due to its low concentration, the biological activity and specific signaling pathways of this compound have not been extensively studied. The immunomodulatory, anti-angiogenic, and anti-proliferative effects are predominantly attributed to the parent compound, Lenalidomide.

The mechanism of action of Lenalidomide is well-documented and involves the modulation of the E3 ubiquitin ligase complex containing Cereblon (CRBN).[6][7] This modulation leads to the ubiquitination and subsequent proteasomal degradation of specific substrate proteins, including the Ikaros family zinc finger proteins IKZF1 and IKZF3.[6][8] The degradation of these transcription factors is a key event in the anti-myeloma activity of Lenalidomide.[6] While it is plausible that this compound may have some interaction with CRBN, its contribution to the overall pharmacological effect of Lenalidomide is considered minimal.

Visualizations

Chemical Structures and Relationship

Caption: Relationship between Lenalidomide and this compound.

Analytical Workflow for Reference Standard Qualification

Caption: Analytical workflow for the qualification of this compound reference standard.

Lenalidomide Signaling Pathway

Caption: Simplified signaling pathway of Lenalidomide's anti-myeloma activity.

Conclusion

This compound is a crucial molecule in the context of Lenalidomide development and manufacturing. As a primary metabolite, its study is important for understanding the pharmacokinetics of the parent drug. As a reference standard, its accurate characterization is fundamental to ensuring the quality and safety of Lenalidomide. This technical guide has provided detailed methodologies for the analysis of this compound and summarized its known properties and biological relevance. While the direct biological activity of this compound remains an area for further investigation, the information presented here serves as a valuable resource for scientists and researchers in the pharmaceutical industry.

References

- 1. Lenalidomide | C13H13N3O3 | CID 216326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cleanchemlab.com [cleanchemlab.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. eurotradesl.com [eurotradesl.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biological activity of lenalidomide and its underlying therapeutic effects in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel insights into the mechanism of action of lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Studies of N-acetyl Lenalidomide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth overview of the in vitro studies relevant to N-acetyl Lenalidomide (B1683929). It is important to note that while N-acetyl Lenalidomide is a known metabolite of Lenalidomide, constituting less than 5% of the parent drug's circulation, there is a significant scarcity of publicly available in vitro research specifically focused on this acetylated form.[1] Consequently, this document primarely summarizes the extensive in vitro data available for the parent compound, Lenalidomide. The information presented herein, including experimental protocols and quantitative data, is intended to serve as a foundational resource for researchers investigating the biological activities of Lenalidomide and its derivatives.

The guide details the multifaceted in vitro effects of Lenalidomide, including its direct anti-proliferative and pro-apoptotic actions on cancer cells, as well as its immunomodulatory functions involving T cells and Natural Killer (NK) cells. Key mechanisms of action, such as the binding to the Cereblon (CRBN) E3 ubiquitin ligase complex and the subsequent degradation of Ikaros (IKZF1) and Aiolos (IKZF3), are discussed. Furthermore, the guide outlines the impact of Lenalidomide on cytokine production and its anti-angiogenic properties.

Detailed experimental methodologies for key in vitro assays are provided to facilitate the replication and further investigation of these findings. Quantitative data from various studies are summarized in structured tables for ease of comparison. Signaling pathways and experimental workflows are visually represented through diagrams generated using the DOT language.

Introduction to Lenalidomide and this compound

Lenalidomide is an immunomodulatory agent with potent anti-neoplastic, anti-angiogenic, and anti-inflammatory properties.[2] It is a structural analogue of thalidomide, developed to enhance its therapeutic activities and improve its safety profile.[3] N-acetyl-lenalidomide is a metabolite of lenalidomide, formed through hydrolysis in human plasma.[2] However, it represents a minor component of the circulating drug forms.[2] Due to the limited specific research on this compound, this guide will focus on the in vitro properties of Lenalidomide as a comprehensive proxy.

Mechanism of Action of Lenalidomide

Lenalidomide's mechanism of action is pleiotropic, affecting both the tumor cell directly and the tumor microenvironment.

Cereblon-Mediated Protein Degradation

The primary mechanism of action of Lenalidomide involves its binding to the Cereblon (CRBN) protein, which is a component of the Cullin-ring E3 ubiquitin ligase complex (CRL4^CRBN^).[4] This binding event alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of two key B-cell transcription factors, Ikaros (IKZF1) and Aiolos (IKZF3).[5] The degradation of these transcription factors is crucial for the anti-proliferative and apoptotic effects of Lenalidomide in multiple myeloma cells.[5]

Immunomodulatory Effects

Lenalidomide exhibits significant immunomodulatory properties, primarily by enhancing the activity of T cells and Natural Killer (NK) cells. It can co-stimulate T-cell proliferation and increase the production of cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).[3] This, in turn, enhances the cytotoxic activity of NK cells against tumor cells, a process known as antibody-dependent cell-mediated cytotoxicity (ADCC).[3]

Anti-angiogenic and Anti-inflammatory Effects

Lenalidomide inhibits the formation of new blood vessels (angiogenesis) by reducing the secretion of pro-angiogenic factors like vascular endothelial growth factor (VEGF).[6] It also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α).[6]

Quantitative Data from In Vitro Studies of Lenalidomide

The following tables summarize key quantitative data from various in vitro studies on Lenalidomide.

Table 1: Cereblon Binding Affinity

| Compound | Assay Method | Cell Line/System | IC50 / Kd | Reference |

| Lenalidomide | Competitive Binding | U266 Myeloma Extracts | ~2 µM (IC50) | [7] |

| Lenalidomide | Isothermal Titration Calorimetry (ITC) | Recombinant CRBN-DDB1 | 0.6 µM (Kd) | [8] |

| Lenalidomide | Isothermal Titration Calorimetry (ITC) | Recombinant CRBN TBD | 19 µM (Kd) | [8] |

Table 2: Enhancement of Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC)

| Tumor Cell Line | Antibody | Lenalidomide Concentration | Fold Increase in Killing | Reference |

| SKBR3 (Breast Cancer) | Trastuzumab | Not specified | Up to 6-fold | [9] |

| MCF-7 (Breast Cancer) | Trastuzumab | Not specified | Up to 6-fold | [9] |

| HCT-116 (Colorectal Cancer) | Cetuximab | Not specified | Up to 6-fold | [9] |

| Namalwa (NHL) | Rituximab | Not specified | Up to 6-fold | [9] |

| Farage (NHL) | Rituximab | Not specified | Up to 6-fold | [9] |

| Raji (NHL) | Rituximab | Not specified | Up to 6-fold | [9] |

Table 3: Effects on Cytokine Production

| Cell Type | Stimulus | Lenalidomide Concentration | Cytokine | Effect | Reference |

| T Cells | Anti-CD3 | Not specified | IL-2, IFN-γ | Increased Production | [3] |

| NK Cells | IL-2 | 5 µM | MIP-1α, TNF-α | >3-fold increase | [10] |

| NK Cells | IL-2 | 5 µM | IFN-γ, GM-CSF, IL-10 | ~2-fold increase | [10] |

| Myeloma Cells | - | 10 µM | TNF-α, IL-8, IGF-1 | Increased Production | [11] |

Table 4: Anti-proliferative Effects

| Cell Line | Assay | Lenalidomide Concentration | Effect | Reference |

| Chronic Lymphocytic Leukemia (CLL) cells | CFSE dilution | 0.3 µM | Inhibition of proliferation | [12] |

| HT-29 (Colorectal Cancer) | MTT Assay | 1000 µM (with 100 µM Dexamethasone) | Synergistic anti-proliferative activity | [13][14] |

Detailed Experimental Protocols

This section provides detailed methodologies for key in vitro experiments used to characterize the activity of Lenalidomide.

Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay

Objective: To measure the ability of Lenalidomide to enhance the killing of antibody-coated tumor cells by immune effector cells (e.g., NK cells).

Materials:

-

Effector cells: Purified Natural Killer (NK) cells.

-

Target cells: Tumor cell line of interest (e.g., SK-BR-3, HCT-116).

-

Therapeutic antibody (e.g., Trastuzumab, Cetuximab).

-

Lenalidomide.

-

Culture medium (e.g., RPMI-1640 with serum).

-

Calcein-AM (for labeling target cells).

-

96-well U-bottom plates.

-

Plate reader for fluorescence detection.

Protocol:

-

Effector Cell Preparation: Isolate NK cells from healthy donor peripheral blood mononuclear cells (PBMCs) using a negative selection kit. Culture the purified NK cells overnight in RPMI-1640 medium supplemented with 10% fetal bovine serum and IL-2 (e.g., 100 U/mL). Add various concentrations of Lenalidomide to the NK cell cultures and incubate for a predetermined time (e.g., 24-72 hours).

-

Target Cell Preparation: Harvest the target tumor cells and label them with Calcein-AM according to the manufacturer's instructions. Wash the cells to remove excess dye.

-

Antibody Opsonization: Incubate the Calcein-AM labeled target cells with the therapeutic antibody at a saturating concentration (e.g., 10 µg/mL) for 30 minutes at 37°C. Wash the cells to remove unbound antibody.

-

Co-culture: Add the antibody-coated target cells to a 96-well plate. Add the pre-treated NK cells at various effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 2.5:1).

-

Incubation: Centrifuge the plate briefly to facilitate cell-cell contact and incubate for 4 hours at 37°C in a CO2 incubator.

-

Data Acquisition: After incubation, centrifuge the plate and collect the supernatant. Measure the fluorescence of the supernatant using a plate reader. Maximum release is determined by lysing target cells with detergent, and spontaneous release is measured from target cells incubated without effector cells.

-

Calculation of Cytotoxicity: Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100.

T-Cell Proliferation Assay

Objective: To assess the effect of Lenalidomide on the proliferation of T cells in response to stimulation.

Materials:

-

Peripheral Blood Mononuclear Cells (PBMCs) or purified T cells.

-

Lenalidomide.

-

Carboxyfluorescein succinimidyl ester (CFSE).

-

T-cell stimulants (e.g., anti-CD3 and anti-CD28 antibodies, or phytohemagglutinin (PHA)).

-

Culture medium (e.g., RPMI-1640 with serum).

-

96-well plates.

-

Flow cytometer.

Protocol:

-

Cell Preparation and Staining: Isolate PBMCs or T cells from blood. Label the cells with CFSE according to the manufacturer's protocol. CFSE is a fluorescent dye that is equally distributed between daughter cells upon cell division, allowing for the tracking of proliferation.

-

Cell Culture: Plate the CFSE-labeled cells in a 96-well plate. Add T-cell stimulants to the wells. Add various concentrations of Lenalidomide or a vehicle control.

-

Incubation: Culture the cells for 3-5 days at 37°C in a CO2 incubator.

-

Flow Cytometry Analysis: Harvest the cells and stain them with fluorescently labeled antibodies against T-cell surface markers (e.g., CD3, CD4, CD8) to identify specific T-cell populations.

-

Data Acquisition and Analysis: Acquire data on a flow cytometer. Analyze the CFSE fluorescence intensity within the gated T-cell populations. Each peak of decreasing fluorescence intensity represents a round of cell division. Quantify the percentage of divided cells and the proliferation index.

Cytokine Release Assay

Objective: To measure the effect of Lenalidomide on the production and secretion of cytokines by immune cells or cancer cells.

Materials:

-

Cells of interest (e.g., PBMCs, purified T cells, myeloma cell lines).

-

Lenalidomide.

-

Stimulants (if required, e.g., LPS for monocytes, anti-CD3/CD28 for T cells).

-

Culture medium.

-

Multi-well plates.

-

ELISA kits or multiplex bead array kits (e.g., Luminex) for specific cytokines.

-

Plate reader or multiplex analyzer.

Protocol:

-

Cell Culture: Plate the cells in a multi-well plate at a defined density.

-

Treatment: Add various concentrations of Lenalidomide or a vehicle control to the wells. If necessary, add a stimulant to induce cytokine production.

-

Incubation: Culture the cells for a specified period (e.g., 24-72 hours) at 37°C in a CO2 incubator.

-

Supernatant Collection: After incubation, centrifuge the plates and carefully collect the cell culture supernatants.

-

Cytokine Measurement: Measure the concentration of specific cytokines in the supernatants using ELISA or a multiplex bead array system according to the manufacturer's instructions.

-

Data Analysis: Generate a standard curve for each cytokine and determine the concentration in the experimental samples. Compare the cytokine levels in Lenalidomide-treated samples to the control samples.

Conclusion and Future Directions

The in vitro data for Lenalidomide demonstrate a robust and multifaceted mechanism of action, encompassing direct anti-tumor effects and significant immunomodulation. The binding to Cereblon and subsequent degradation of key transcription factors is a central tenet of its activity. While this guide provides a comprehensive overview of the in vitro studies on Lenalidomide, the lack of specific data for its metabolite, this compound, represents a critical knowledge gap.

Future research should be directed towards characterizing the in vitro activity of this compound to determine if it retains any of the biological effects of its parent compound. Such studies would be invaluable for a more complete understanding of Lenalidomide's overall pharmacological profile and could potentially uncover novel therapeutic applications or considerations. Key areas for investigation should include its Cereblon binding affinity, its impact on IKZF1/IKZF3 degradation, its immunomodulatory effects on T cells and NK cells, and its anti-proliferative activity against various cancer cell lines. Elucidating the in vitro profile of this compound will provide a more nuanced understanding of the contribution of Lenalidomide's metabolites to its clinical efficacy and safety.

References

- 1. Lenalidomide (Revlimid): A Thalidomide Analogue in Combination With Dexamethasone For the Treatment of All Patients With Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Biological Activity of Lenalidomide and Its Underlying Therapeutic Effects in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lenalidomide, an antiproliferative CLL drug - PMC [pmc.ncbi.nlm.nih.gov]

- 6. emedicine.medscape.com [emedicine.medscape.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. ascopubs.org [ascopubs.org]

- 10. researchgate.net [researchgate.net]

- 11. Paradoxical effect of lenalidomide on cytokine/growth factor profiles in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Lenalidomide inhibits the proliferation of CLL cells via a cereblon/p21WAF1/Cip1-dependent mechanism independent of functional p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. brieflands.com [brieflands.com]

- 14. sid.ir [sid.ir]

N-acetyl Lenalidomide and its Relation to Cereblon (CRBN): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the relationship between N-acetyl lenalidomide (B1683929) and Cereblon (CRBN), a critical component of the CRL4-CRBN E3 ubiquitin ligase complex. While lenalidomide's mechanism of action as a "molecular glue" that induces the degradation of specific protein substrates is well-established, the precise role and quantitative interactions of its primary metabolite, N-acetyl lenalidomide, are less characterized. This document summarizes the known aspects of the lenalidomide-CRBN interaction, details relevant experimental protocols, and presents signaling pathways and workflows to facilitate further research into the activity of this compound.

Introduction: The Central Role of Cereblon in Immunomodulatory Drug Action

Lenalidomide is an immunomodulatory drug (IMiD) with significant therapeutic efficacy in hematological malignancies such as multiple myeloma.[1][2] Its mechanism of action is primarily mediated through its binding to Cereblon (CRBN).[3] CRBN functions as the substrate receptor of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4-CRBN).[4] The binding of lenalidomide to CRBN allosterically modulates the E3 ligase complex, leading to the recruitment of "neosubstrates" that are not typically targeted by this ligase.[3][5] This induced proximity results in the ubiquitination and subsequent proteasomal degradation of these target proteins.[6]

Key neosubstrates of the lenalidomide-bound CRL4-CRBN complex include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[7][8][9] The degradation of IKZF1 and IKZF3 is a critical event that underlies the anti-proliferative and immunomodulatory effects of lenalidomide.[2] this compound is a known metabolite of lenalidomide.[10] Understanding its interaction with CRBN is crucial for a comprehensive understanding of lenalidomide's overall pharmacological profile, including its efficacy and potential for resistance.

Quantitative Data: Lenalidomide and CRBN Interaction

| Compound | Binding Affinity (Kd/IC50) | Assay Method | Cell Line/System | Reference |

| Lenalidomide | ~1 µM - 2 µM (IC50) | Competitive Binding Assay | U266 cell extracts | [11] |

| Lenalidomide | 0.64 ± 0.24 µM (Kd) | Isothermal Titration Calorimetry (ITC) | Recombinant CRBN-DDB1 | [12] |

| Lenalidomide | 177.80 nM (Ki) | Competitive Titration | Recombinant hsDDB1-hsCRBN | [13] |

| Lenalidomide | 73 nM (IC50) | HTRF Assay | His-tagged CRBN E3 ligase Complex | [14] |

| Pomalidomide (B1683931) | ~1 µM - 2 µM (IC50) | Competitive Binding Assay | U266 cell extracts | [15] |

| Pomalidomide | 156.60 nM (Ki) | Competitive Titration | Recombinant hsDDB1-hsCRBN | [13] |

| Thalidomide (B1683933) | 249.20 nM (Ki) | Competitive Titration | Recombinant hsDDB1-hsCRBN | [13] |

Note: The variability in reported binding affinities can be attributed to the different assay methodologies and experimental conditions used. It is hypothesized that the N-acetylation of lenalidomide may alter its binding affinity for CRBN, potentially affecting its ability to induce the degradation of downstream targets. Further investigation is required to quantify this interaction.

Signaling Pathway and Mechanism of Action

The binding of lenalidomide to CRBN initiates a cascade of events leading to the degradation of IKZF1 and IKZF3. The following diagram illustrates this signaling pathway.

Caption: Lenalidomide/N-acetyl Lenalidomide-mediated protein degradation pathway.

Experimental Protocols

The following sections detail standardized protocols that can be adapted to investigate the interaction of this compound with CRBN and its functional consequences.

Co-Immunoprecipitation (Co-IP) to Verify Protein-Protein Interactions

This protocol is designed to determine if this compound promotes the interaction between CRBN and its neosubstrates, such as IKZF1.

Materials:

-

Cell line expressing endogenous or tagged CRBN and IKZF1 (e.g., MM.1S, HEK293T)

-

This compound, lenalidomide (positive control), DMSO (vehicle control)

-

Cell lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)

-

Anti-CRBN antibody (for immunoprecipitation)

-

Anti-IKZF1 antibody (for western blotting)

-

Protein A/G magnetic beads

-

Wash buffer (e.g., lysis buffer with lower detergent concentration)

-

Elution buffer (e.g., 2x Laemmli sample buffer)

-

SDS-PAGE and western blotting reagents

Procedure:

-

Cell Treatment: Culture cells to the desired density and treat with this compound, lenalidomide, or DMSO for a specified time (e.g., 4 hours).

-

Cell Lysis: Harvest cells, wash with ice-cold PBS, and lyse in ice-cold lysis buffer.

-

Lysate Pre-clearing: Centrifuge the lysate to pellet cell debris. Pre-clear the supernatant by incubating with protein A/G beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an anti-CRBN antibody or an isotype control IgG overnight at 4°C with gentle rotation.

-

Immune Complex Capture: Add pre-washed protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.

-

Washing: Pellet the beads using a magnetic stand and wash several times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads by resuspending in elution buffer and boiling.

-

Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with anti-IKZF1 and anti-CRBN antibodies.

Caption: Co-Immunoprecipitation (Co-IP) experimental workflow.

In Vitro Ubiquitination Assay

This assay determines if this compound can induce the ubiquitination of IKZF1 by the CRL4-CRBN complex.

Materials:

-

Recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D3, UBE2G1), and ubiquitin

-

Recombinant CRL4-CRBN complex

-

Recombinant IKZF1 protein

-

This compound, lenalidomide, DMSO

-

Ubiquitination reaction buffer

-

Anti-IKZF1 antibody

-

SDS-PAGE and western blotting reagents

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, ATP, ubiquitin, E1, E2, CRL4-CRBN, and IKZF1.

-

Compound Addition: Add this compound, lenalidomide, or DMSO to the respective reaction tubes.

-

Incubation: Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours).

-

Reaction Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling.

-

Western Blotting: Separate the reaction products by SDS-PAGE and probe with an anti-IKZF1 antibody to detect the presence of higher molecular weight ubiquitinated IKZF1 species.

Caption: In Vitro Ubiquitination Assay workflow.

Luciferase Reporter Assay for Protein Degradation

This cell-based assay quantifies the degradation of a target protein in response to this compound treatment.

Materials:

-

HEK293T cells

-

Expression vector encoding IKZF1 fused to a luciferase reporter (e.g., NanoLuc® or Firefly luciferase)

-

Control vector with a non-degradable luciferase for normalization

-

Transfection reagent

-

This compound, lenalidomide, DMSO

-

Luciferase assay reagent

Procedure:

-

Transfection: Co-transfect HEK293T cells with the IKZF1-luciferase reporter construct and the control luciferase construct.

-

Cell Plating: After transfection, plate the cells into a 96-well plate.

-

Compound Treatment: Treat the cells with a dose-response of this compound, lenalidomide, or DMSO.

-

Incubation: Incubate the cells for a period sufficient to observe protein degradation (e.g., 12-24 hours).

-

Lysis and Luciferase Measurement: Lyse the cells and measure the luciferase activity for both the IKZF1-reporter and the control reporter using a luminometer.

-

Data Analysis: Normalize the IKZF1-luciferase signal to the control luciferase signal. Calculate the DC50 value (the concentration at which 50% of the target protein is degraded).

Caption: Luciferase Reporter Assay workflow for protein degradation.

Conclusion and Future Directions

The interaction between immunomodulatory drugs and the CRL4-CRBN E3 ubiquitin ligase complex represents a paradigm-shifting approach to targeted protein degradation. While the mechanism of lenalidomide is well-documented, the specific contributions of its metabolite, this compound, remain an area of active investigation. The experimental protocols and conceptual frameworks provided in this guide are intended to empower researchers to quantitatively assess the binding of this compound to CRBN and its subsequent effects on neosubstrate degradation.

Future research should focus on:

-

Quantitative Binding Studies: Determining the binding affinity (Kd) of this compound to CRBN using biophysical techniques such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR).

-

Degradation Potency: Quantifying the DC50 and Dmax values for IKZF1 and IKZF3 degradation induced by this compound in relevant cell lines.

-

Structural Biology: Elucidating the crystal structure of the CRBN-DDB1 complex in the presence of this compound to understand the molecular basis of its interaction.

-

In Vivo Studies: Evaluating the in vivo efficacy and pharmacokinetic/pharmacodynamic relationship of this compound.

A thorough understanding of the biological activity of this compound will provide a more complete picture of lenalidomide's therapeutic effects and may inform the design of next-generation CRBN-modulating agents with improved potency and selectivity.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. labs.dana-farber.org [labs.dana-farber.org]

- 3. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Regulatory role of E3 ubiquitin ligases in multiple myeloma: from molecular mechanisms to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Genome-wide screen identifies cullin-RING ligase machinery required for lenalidomide-dependent CRL4CRBN activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound | C15H15N3O4 | CID 121439757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chempartner.com [chempartner.com]

- 15. researchgate.net [researchgate.net]

N-acetyl Lenalidomide: A Technical Overview of a Minor Metabolite

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 1421593-80-7 Molecular Formula: C₁₅H₁₅N₃O₄ Molecular Weight: 301.30 g/mol [1]

This technical guide provides a comprehensive overview of N-acetyl Lenalidomide (B1683929), a metabolite of the potent immunomodulatory and anti-cancer drug, Lenalidomide. While extensive research has elucidated the multifaceted mechanisms of Lenalidomide, its N-acetylated metabolite remains less characterized. This document synthesizes the available information on N-acetyl Lenalidomide, focusing on its physicochemical properties, metabolic pathway, and its relationship to the pharmacological activity of its parent compound.

Physicochemical Properties and Identification

This compound is chemically identified as N-[2-(2,6-Dioxo-3-piperidinyl)-2,3-dihydro-1-oxo-1H-isoindol-4-yl]-acetamide.[1][2] It is recognized as a metabolite and a potential impurity in the synthesis of Lenalidomide.[3]

| Property | Value | Reference |

| CAS Number | 1421593-80-7 | [1] |

| Molecular Formula | C₁₅H₁₅N₃O₄ | [1] |

| Molecular Weight | 301.30 g/mol | [1] |

| IUPAC Name | N-[2-(2,6-Dioxo-3-piperidinyl)-2,3-dihydro-1-oxo-1H-isoindol-4-yl]-acetamide | [1] |

| Appearance | Solid (presumed) | |

| Solubility | Soluble in Ethanol | [2] |

Metabolism and Pharmacokinetics

N-acetyl-lenalidomide is a minor metabolite of lenalidomide in humans, formed by hydrolysis in plasma.[4] It, along with 5-hydroxy-lenalidomide, constitutes less than 5% of the parent drug levels in circulation.[5] The primary route of elimination for lenalidomide is renal excretion of the unchanged drug, with approximately 82% of an oral dose excreted in urine within 24 hours.[6] Given its low abundance, N-acetyl-lenalidomide is not expected to significantly contribute to the therapeutic activity of lenalidomide.[5]

The Pharmacological Context: Lenalidomide's Mechanism of Action

To understand the potential (or lack thereof) of this compound's biological activity, it is crucial to first understand the well-established mechanism of its parent compound, Lenalidomide.

Lenalidomide exerts its therapeutic effects through a novel mechanism of action: the modulation of the Cereblon (CRBN) E3 ubiquitin ligase complex.[7][8] By binding to CRBN, Lenalidomide alters its substrate specificity, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins.[7][8]

Key downstream effects of Lenalidomide's action include:

-

Degradation of Ikaros (IKZF1) and Aiolos (IKZF3): These are lymphoid transcription factors crucial for the survival of multiple myeloma cells. Their degradation is a primary driver of Lenalidomide's anti-myeloma activity.[9][10][11]

-

Immunomodulation: Lenalidomide enhances T-cell and Natural Killer (NK) cell activity, in part by increasing the production of interleukin-2 (B1167480) (IL-2) and interferon-gamma (IFN-γ).[12][13][14][15]

-

Inhibition of TNF-α: Lenalidomide is a potent inhibitor of Tumor Necrosis Factor-alpha (TNF-α) secretion, with an IC50 of 13 nM in peripheral blood mononuclear cells (PBMCs).[16][17] This contributes to its anti-inflammatory and anti-angiogenic properties.[18][19]

Caption: Lenalidomide's mechanism of action.

Biological Activity of this compound: An Extrapolation

There is a significant lack of direct experimental data on the biological activity of this compound. However, based on the structure-activity relationships of Lenalidomide and its analogs, we can infer its likely properties. The primary interaction of Lenalidomide with Cereblon is mediated through its glutarimide (B196013) moiety. While the acetylation occurs on the 4-amino group of the isoindolinone ring and not directly on the glutarimide, this modification could potentially alter the overall conformation and binding affinity of the molecule to Cereblon.

It is plausible that N-acetylation significantly reduces or abolishes the affinity for Cereblon, thereby rendering this compound largely inactive with respect to the downstream effects seen with Lenalidomide. This would explain why it is not considered to contribute to the therapeutic efficacy of the parent drug. However, without direct experimental evidence, this remains a well-founded hypothesis.

Synthesis and Analytical Methods

Synthesis

Caption: Conceptual synthesis workflow.

Analytical Methods

The quantification of Lenalidomide and its metabolites in biological matrices is typically performed using High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS/MS).[20][21][22][23] These methods offer high sensitivity and selectivity, allowing for the detection of low-level metabolites like this compound.

A Representative Experimental Protocol for Lenalidomide Quantification in Plasma (Adaptable for this compound):

-

Sample Preparation:

-

Plasma samples are subjected to protein precipitation, often using a solvent like acetonitrile (B52724) or methanol.

-

Alternatively, liquid-liquid extraction or solid-phase extraction can be employed for cleaner samples.[21]

-

-

Chromatographic Separation:

-

A C18 reverse-phase HPLC column is commonly used.

-

The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[21]

-

A gradient or isocratic elution is used to separate the analyte from other plasma components.

-

-

Mass Spectrometric Detection:

-

Electrospray ionization (ESI) in positive ion mode is often used.

-

Detection is performed using multiple reaction monitoring (MRM) for high specificity and sensitivity.

-

Conclusion and Future Directions

This compound is a minor metabolite of Lenalidomide with currently no known significant biological activity. The focus of research has overwhelmingly been on the parent compound due to its profound therapeutic effects. However, a complete understanding of the metabolic fate of Lenalidomide necessitates the characterization of all its metabolites.

Future research could focus on:

-

Definitive Biological Characterization: Conducting in vitro assays to definitively determine the binding affinity of this compound to Cereblon and its effect on the degradation of Ikaros and Aiolos.

-

Pharmacokinetic Profiling: More detailed pharmacokinetic studies to fully elucidate the formation and elimination kinetics of this compound.

-

Safety and Toxicology: Although present at low levels, a comprehensive safety profile of the metabolite would be beneficial.

For drug development professionals, this compound is primarily of interest as a potential impurity and a metabolic marker. Its synthesis and analytical characterization are important for quality control and for comprehensive pharmacokinetic studies of Lenalidomide.

References

- 1. clearsynth.com [clearsynth.com]

- 2. caymanchem.com [caymanchem.com]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Pharmacokinetics and Tissue Disposition of Lenalidomide in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Clinical Pharmacokinetics and Pharmacodynamics of Lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Proteasome inhibitors block Ikaros degradation by lenalidomide in multiple myeloma | Haematologica [haematologica.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. [Immunomodulatory effects of lenalidomide] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Treatment with lenalidomide induces immunoactivating and counter-regulatory immunosuppressive changes in myeloma patients - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Immunomodulatory effects of lenalidomide and pomalidomide on interaction of tumor and bone marrow accessory cells in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Immunomodulatory effects of lenalidomide and pomalidomide on interaction of tumor and bone marrow accessory cells in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. selleckchem.com [selleckchem.com]

- 17. selleckchem.com [selleckchem.com]

- 18. adooq.com [adooq.com]

- 19. Tumour necrosis factor-α inhibition with lenalidomide alleviates tissue oxidative injury and apoptosis in ob/ob obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. A Wide Linearity Range Method for the Determination of Lenalidomide in Plasma by High-Performance Liquid Chromatography: Application to Pharmacokinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Development and Validation of an Improved HPLC-MS/MS Method for Quantifying Total and Unbound Lenalidomide in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

N-acetyl Lenalidomide molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-acetyl Lenalidomide (B1683929), a primary metabolite of the immunomodulatory drug Lenalidomide. This document outlines its core physicochemical properties, relevant experimental protocols for its synthesis and analysis, and the fundamental signaling pathways associated with its parent compound, Lenalidomide.

Core Physicochemical Data

N-acetyl Lenalidomide is recognized as a metabolite and a synthetic impurity of Lenalidomide.[1] Its fundamental properties are summarized below.